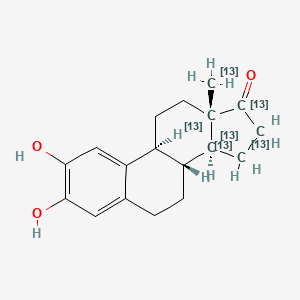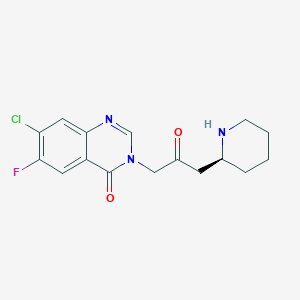
Antibacterial agent 124
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial Agent 124 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 124 involves multiple steps, starting with the preparation of the core structure. The process typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final modifications to enhance antibacterial activity, often involving oxidation or reduction reactions.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Control: Maintaining optimal temperature, pressure, and pH to maximize yield.
Purification: Using techniques such as crystallization and chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial Agent 124 undergoes various chemical reactions, including:
Oxidation: Often used to introduce or modify functional groups.
Reduction: Employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Commonly used to replace hydrogen atoms with more reactive groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced or modified antibacterial properties.
Applications De Recherche Scientifique
Antibacterial Agent 124 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mécanisme D'action
The mechanism of action of Antibacterial Agent 124 involves:
Targeting Bacterial Cell Walls: Disrupting the synthesis of peptidoglycan, a critical component of bacterial cell walls.
Inhibiting Protein Synthesis: Binding to bacterial ribosomes and preventing the translation of essential proteins.
Interfering with DNA Replication: Inhibiting enzymes involved in DNA replication, leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Benzothiazole Derivatives: Known for their wide range of biological activities, including antibacterial properties.
β-Lactamase Inhibitors: Such as clavulanic acid and tazobactam, which inhibit bacterial enzymes that degrade β-lactam antibiotics.
Uniqueness of Antibacterial Agent 124:
Broad-Spectrum Activity: Effective against a wide range of bacterial strains, including drug-resistant ones.
Enhanced Stability: More stable under various environmental conditions compared to similar compounds.
Lower Resistance Development: Reduced likelihood of bacteria developing resistance due to its unique mechanism of action.
This compound represents a significant advancement in the fight against bacterial infections, offering new hope in the battle against antibiotic resistance.
Propriétés
Formule moléculaire |
C16H17ClFN3O2 |
|---|---|
Poids moléculaire |
337.77 g/mol |
Nom IUPAC |
7-chloro-6-fluoro-3-[2-oxo-3-[(2S)-piperidin-2-yl]propyl]quinazolin-4-one |
InChI |
InChI=1S/C16H17ClFN3O2/c17-13-7-15-12(6-14(13)18)16(23)21(9-20-15)8-11(22)5-10-3-1-2-4-19-10/h6-7,9-10,19H,1-5,8H2/t10-/m0/s1 |
Clé InChI |
LZMOBHASNVDDQN-JTQLQIEISA-N |
SMILES isomérique |
C1CCN[C@@H](C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)F)Cl |
SMILES canonique |
C1CCNC(C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



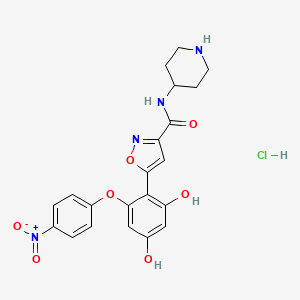
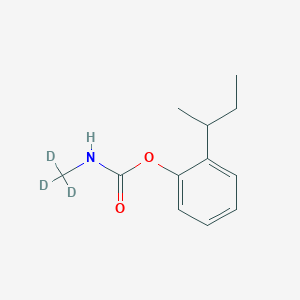
![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)

![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
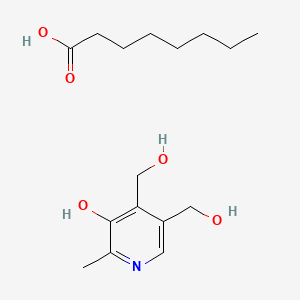
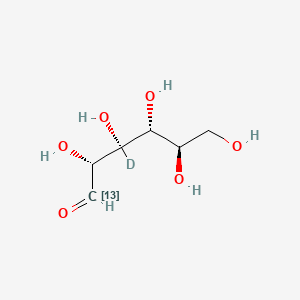
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
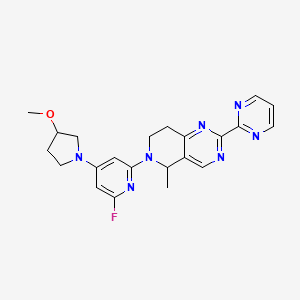
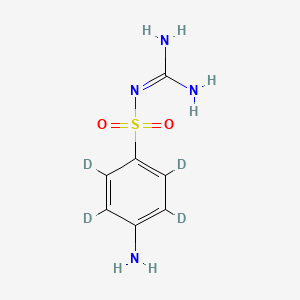
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
